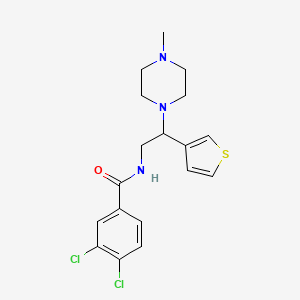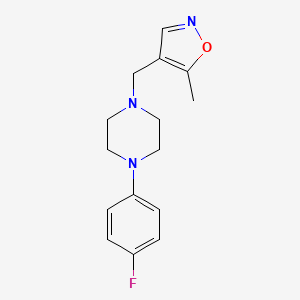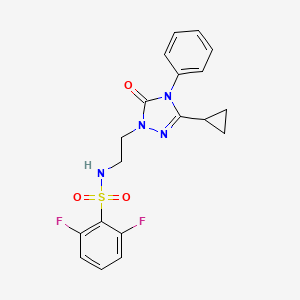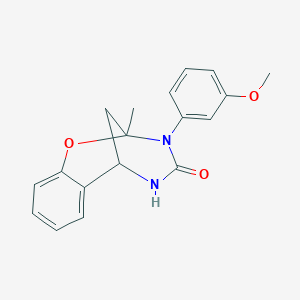
3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as DT-010, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Derivative Formation
- Thieno[2,3-b][1,5]benzoxazepine Derivatives : A series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, which are analogues of potent antipsychotic drugs like loxapine, were synthesized. These include the neu-roleptic activity of 2-methyl-4-(4-methylpiperazin-l-yl)thieno[2,3-b][1,5]benzoxazepine demonstrating potent antipsychotic activity (Kohara et al., 2002).
Biological Activity and Antimicrobial Properties
- Antimicrobial, Antilipase, and Antiurease Activities : Some derivatives containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates showed significant antimicrobial activity against test microorganisms, with certain compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).
Anticancer Activity
- Anticancer and Docking Studies : Thiophene-2-carboxaldehyde derivatives, including 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, showed good antibacterial, antifungal, and anticancer activity. Their binding characteristics and pharmacokinetic mechanism were confirmed through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).
Nootropic Activity
- Potential Nootropic Agents : The transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine using (4-methylpiperazin-1-yl)carbonyl chloride led to the synthesis of compounds tested for nootropic activity (Valenta et al., 1994).
Synthesis of Heterocyclic Compounds
- Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and their reactivity towards various nitrogen nucleophiles yielded diverse heterocyclic compounds (Mohareb et al., 2004).
Dual 5-HT1A/SSRI Activities
- Synthesis of 3-(4-arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol Derivatives : A series of these derivatives were synthesized based on 5-HT1A/SSRI drug design strategies and evaluated for dual 5-HT1A/5-HTT activities (Li et al., 2008).
Antibacterial Properties
- Arylpiperazinyl Oxazolidinones as Antibacterial Agents : A series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives with various N-substituents were synthesized and showed potent in vitro activities against MRSA and VRE resistant Gram-positive strains (Jang et al., 2004).
Binding Affinity for Serotonin Receptors
- 5-HT1A Serotonin Receptors Affinity : Novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, with some analogues displaying significant affinity (Pessoa‐Mahana et al., 2012).
Spectral, Electrochemical, and Magnetic Properties
- Spectral and Electrochemical Properties : New unsymmetrical binucleating ligands and their copper(II) complexes were synthesized and their spectral, electrochemical, and magnetic behaviors were studied (Amudha et al., 1999).
Properties
IUPAC Name |
3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3OS/c1-22-5-7-23(8-6-22)17(14-4-9-25-12-14)11-21-18(24)13-2-3-15(19)16(20)10-13/h2-4,9-10,12,17H,5-8,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNBVFSSPPFTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B2687130.png)

![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2687133.png)
![2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2687134.png)
![3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2687135.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2687137.png)



![(1R,5R,6R)-6-(Trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2687147.png)

![5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2687150.png)

![10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B2687153.png)
